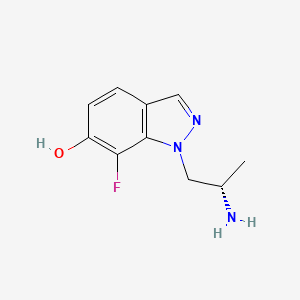

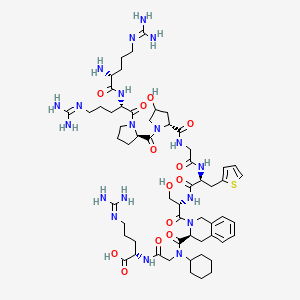

![molecular formula C19H40N4O4S B10837787 (2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-731735 is a tetrapeptide analog known for its potent and selective inhibition of farnesyl protein transferase (FPTase). This compound has garnered significant attention due to its ability to inhibit ras-dependent cell transformation, making it a valuable tool in cancer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-731735 is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of specific amino acids in a defined sequence to form the tetrapeptide structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods: Industrial production of L-731735 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The use of bulk reagents and solvents, along with stringent quality control measures, ensures the production of high-quality L-731735 suitable for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions: L-731735 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Peptide Bond Formation: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed: The major products formed from the hydrolysis of L-731735 are the individual amino acids that constitute the tetrapeptide .

Applications De Recherche Scientifique

L-731735 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study peptide synthesis and hydrolysis reactions.

Biology: Investigated for its role in inhibiting farnesyl protein transferase, which is crucial in the post-translational modification of proteins involved in cell signaling.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit ras-dependent cell transformation. .

Industry: Utilized in the development of new therapeutic agents targeting farnesyl protein transferase.

Mécanisme D'action

L-731735 exerts its effects by selectively inhibiting farnesyl protein transferase (FPTase). FPTase is an enzyme responsible for the farnesylation of the Ras oncoprotein, a post-translational modification essential for its transforming potential. By inhibiting FPTase, L-731735 prevents the farnesylation of Ras, thereby inhibiting its ability to promote cell transformation and proliferation. This mechanism makes L-731735 a valuable tool in cancer research, particularly for tumors driven by Ras mutations .

Comparaison Avec Des Composés Similaires

L-731735 is unique due to its high selectivity and potency as an FPTase inhibitor. Similar compounds include:

L-731734: A prodrug of L-731735, which also inhibits Ras processing in cells transformed with v-ras.

Farnesylthiosalicylic acid (FTS): Another FPTase inhibitor, but with a different chemical structure and mechanism of action.

Tipifarnib: A well-known FPTase inhibitor used in clinical trials for cancer treatment.

L-731735 stands out due to its specific inhibition of ras-dependent cell transformation, making it a valuable compound for targeted cancer therapy research .

Propriétés

Formule moléculaire |

C19H40N4O4S |

|---|---|

Poids moléculaire |

420.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid |

InChI |

InChI=1S/C19H40N4O4S/c1-5-12(3)16(21-9-14(20)11-28)10-22-17(13(4)6-2)18(25)23-15(7-8-24)19(26)27/h12-17,21-22,24,28H,5-11,20H2,1-4H3,(H,23,25)(H,26,27)/t12-,13-,14+,15-,16+,17-/m0/s1 |

Clé InChI |

LMTIEVNRUFAFPM-NYXISSTPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](CN[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCO)C(=O)O)NC[C@H](CS)N |

SMILES canonique |

CCC(C)C(CNC(C(C)CC)C(=O)NC(CCO)C(=O)O)NCC(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

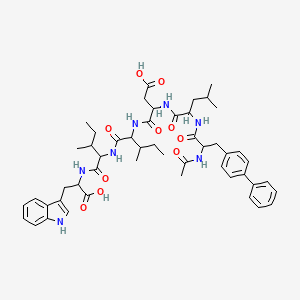

![3-[[4-(4-Fluorophenoxy)benzenesulfonyl]-(1-hydroxycarbamoylcyclopentyl)amino]propionic acid](/img/structure/B10837708.png)

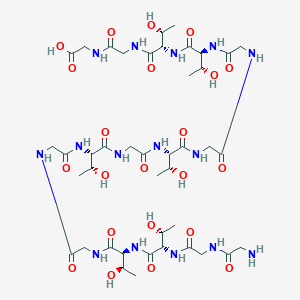

![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837738.png)

![1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)

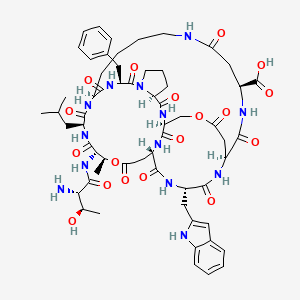

![(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10837754.png)

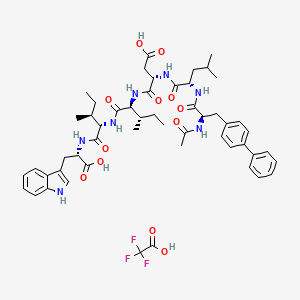

![[11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]-acetic acid; TFA](/img/structure/B10837758.png)

![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)

![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)

![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)